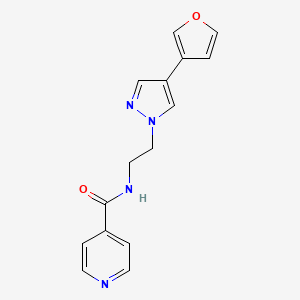
methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate is a complex organic compound. Its structure combines various functional groups, making it an interesting subject in synthetic chemistry and pharmacological research.
Mécanisme D'action
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate, a multi-step synthesis process is employed:
Formation of Intermediate Compounds: : Starting with nicotinic acid derivatives, specific functional groups are introduced through controlled reactions.
Esterification: : A carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Amidation: : Introduction of the amide group by reacting an amine derivative with a suitable carboxylic acid derivative.
Thiophen Ring Introduction: : The tetrahydrothiophen ring is incorporated via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial-scale synthesis leverages continuous flow chemistry techniques and optimization of reaction conditions to ensure high yield and purity. This includes the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate undergoes several chemical reactions:
Oxidation: : Can be oxidized using reagents like potassium permanganate.
Reduction: : Reduction reactions involve agents like lithium aluminum hydride.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at positions activated by the nicotinamido moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium dichromate in acidic conditions.
Reduction: : Mild to strong reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halide precursors and bases for nucleophilic substitutions.
Major Products
From oxidation, carboxylic acids or ketones can be formed. Reduction typically yields alcohols or amines, and substitution reactions yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: : As a building block in organic synthesis for creating more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: : Explored for its therapeutic potential in treating various conditions due to its complex structure and functional groups.
Industry: : Used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(N-methyl-6-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate: vs Methyl 2-(N-methyl-4-((tetrahydrothiophen-3-yl)oxy)nicotinamido)benzoate : Varies by position of substitution on the nicotinamido ring.
Methyl 2-(N-methyl-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)benzoate: : Replaces the thiophen ring with a tetrahydrofuran ring.
Uniqueness
This compound's unique combination of the tetrahydrothiophen ring and the nicotinamido group imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-[methyl-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-21(16-6-4-3-5-15(16)19(23)24-2)18(22)13-7-8-17(20-11-13)25-14-9-10-26-12-14/h3-8,11,14H,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRUPBFZHKBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2842648.png)
![N-(3-chloro-4-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2842649.png)
![N-tert-butyl-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2842650.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2842652.png)

![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B2842655.png)
![methyl 2-(4-benzylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2842656.png)
![12-Hydroxy-6,7-dimethoxy-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-8-one](/img/structure/B2842658.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide](/img/structure/B2842663.png)

